molecular formula C23H23N7O4S B2425590 3-benzyl-7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1170284-32-8

3-benzyl-7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2425590
CAS No.: 1170284-32-8
M. Wt: 493.54
InChI Key: YPYRCQNPCKNHAB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

A study discussed the synthesis of heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, demonstrating potential as insecticidal agents against Spodoptera littoralis. The compounds were characterized through various spectral analyses, highlighting their structural diversity and potential biological activity Soliman et al., 2020.

Green Chemistry in Synthesis

Another research focused on developing a green chemistry approach for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This method utilized water as a solvent and thiamine hydrochloride as a catalyst, emphasizing the importance of environmentally benign synthesis methods Liu et al., 2012.

Exploration of Antimicrobial Activities

Research into novel 1,2,4-Triazole derivatives explored their synthesis and potential antimicrobial activities. This study highlights the ongoing search for new compounds with antimicrobial properties, which is crucial in addressing the rising challenge of antimicrobial resistance Bektaş et al., 2007.

Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. This research provides insight into the design and evaluation of new therapeutic agents targeting inflammation and pain Abu‐Hashem et al., 2020.

Pharmacological Activity Exploration

The synthesis of dialkylaminobenzimidazoles and their evaluation for various pharmacological activities, including antiarrhythmic and antiaggregation effects, showcases the diverse potential applications of heterocyclic compounds in drug discovery and development Zhukovskaya et al., 2017.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions for research on this compound are not specified in the search results .

Properties

IUPAC Name

3-benzyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O4S/c31-35(32,18-6-7-19-20(14-18)34-13-12-33-19)29-10-8-28(9-11-29)22-21-23(25-16-24-22)30(27-26-21)15-17-4-2-1-3-5-17/h1-7,14,16H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYRCQNPCKNHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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